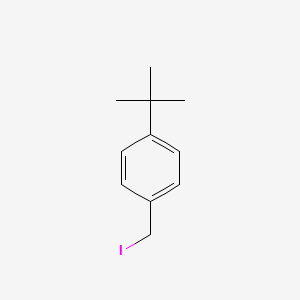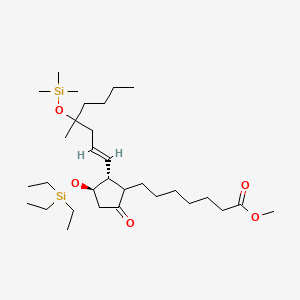
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate (Mixture of cis/trans Isomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate (Mixture of cis/trans Isomers) is a complex organic compound used as an intermediate in the synthesis of 8-iso Misoprostol. This compound is notable for its role in the production of prostaglandin analogs, which are significant in various biological and medical applications.
Vorbereitungsmethoden
The synthesis of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate involves multiple steps and specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of prostaglandin analogs and their biological effects.
Medicine: In the development of drugs that mimic or inhibit the action of prostaglandins.
Industry: In the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate involves its role as an intermediate in the synthesis of prostaglandin analogs. These analogs act on prostanoid EP receptors, which are involved in various physiological processes such as inflammation, pain, and vascular function. The molecular targets and pathways involved include the activation or inhibition of specific EP receptor subtypes, leading to the modulation of downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate include other prostaglandin analog intermediates such as:
8-iso Misoprostol: A widely used analog of prostaglandin E1.
Misoprostol: Another prostaglandin E1 analog with similar biological activity.
The uniqueness of 4-Methyl-4-(OTMS)oct-1-en-1-yl)-5-oxo-3-((TES)oxy)cyclopentyl)heptanoate lies in its specific structure and the protective groups used, which allow for selective reactions and the formation of desired products in the synthesis of prostaglandin analogs.
Eigenschaften
Molekularformel |
C31H60O5Si2 |
|---|---|
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
methyl 7-[(2R,3R)-2-[(E)-4-methyl-4-trimethylsilyloxyoct-1-enyl]-5-oxo-3-triethylsilyloxycyclopentyl]heptanoate |
InChI |
InChI=1S/C31H60O5Si2/c1-10-14-23-31(5,36-37(7,8)9)24-19-21-27-26(20-17-15-16-18-22-30(33)34-6)28(32)25-29(27)35-38(11-2,12-3)13-4/h19,21,26-27,29H,10-18,20,22-25H2,1-9H3/b21-19+/t26?,27-,29-,31?/m1/s1 |
InChI-Schlüssel |
SNUSPEKJEHUDOM-WOJKJGBDSA-N |
Isomerische SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)C1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)O[Si](C)(C)C |
Kanonische SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


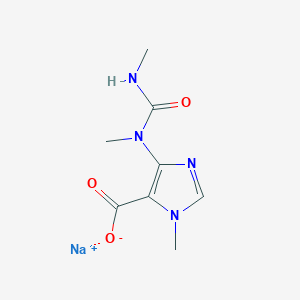

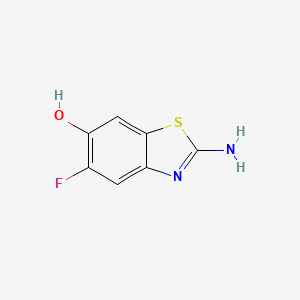
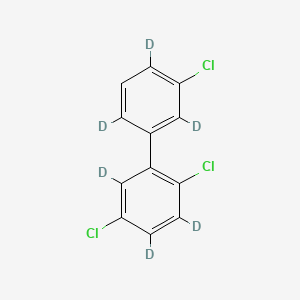
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
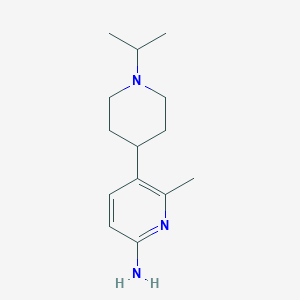
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
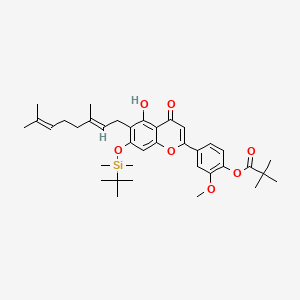

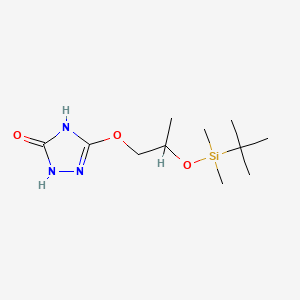
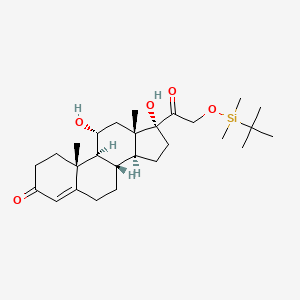
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
